molecular formula C19H15ClO4 B5862523 [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate

[3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate

Cat. No.: B5862523
M. Wt: 342.8 g/mol
InChI Key: WLUYCSQREZNLMZ-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate: is a complex organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and a β-keto ester under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.

    Acetylation: Finally, the acetate ester group can be introduced by reacting the hydroxyl group of the chromen-4-one derivative with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

    Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the chromen-4-one core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate
  • [3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
  • [3-(2-Chlorophenyl)-2,8-dimethyl-4-oxochromen-5-yl] acetate

Uniqueness:

  • Structural Features: The presence of two methyl groups at positions 2 and 8, along with the acetate ester at position 7, distinguishes it from other similar compounds.
  • Reactivity: The specific arrangement of functional groups influences its reactivity and the types of reactions it can undergo.
  • Applications: Its unique structure may confer specific biological activities or material properties not found in closely related compounds.

Properties

IUPAC Name

[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-10-16(24-12(3)21)9-8-14-18(22)17(11(2)23-19(10)14)13-6-4-5-7-15(13)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUYCSQREZNLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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